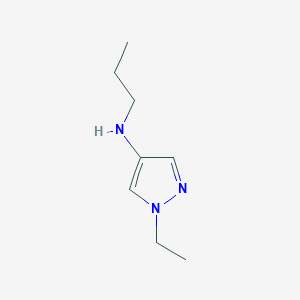1-ethyl-N-propyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC14636154
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15N3 |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 1-ethyl-N-propylpyrazol-4-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-3-5-9-8-6-10-11(4-2)7-8/h6-7,9H,3-5H2,1-2H3 |
| Standard InChI Key | HFTFBYGRBMYWSU-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=CN(N=C1)CC |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-ethyl-N-propyl-1H-pyrazol-4-amine is defined by its pyrazole core, which exhibits aromaticity due to delocalized π-electrons across the ring. The ethyl group at position 1 and the propylamine chain at position 4 introduce steric and electronic modifications that influence the compound’s physicochemical behavior. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 1-ethyl-N-propylpyrazol-4-amine |
| SMILES Notation | CCCNC1=CN(N=C1)CC |
| InChI Key | HFTFBYGRBMYWSU-UHFFFAOYSA-N |
The N-propylamine substituent enhances solubility in polar solvents, while the ethyl group contributes to hydrophobic interactions, a balance critical for drug-likeness .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-ethyl-N-propyl-1H-pyrazol-4-amine typically involves a multi-step protocol:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions.
-
N-Alkylation: Introduction of the ethyl group via alkylation agents like ethyl bromide in the presence of a base (e.g., K₂CO₃).
-
Amination: Propylamine is introduced at position 4 using nucleophilic substitution or reductive amination .
Reaction conditions are meticulously controlled, with temperatures ranging from 60–100°C and inert atmospheres (N₂ or Ar) to prevent oxidative degradation.
Industrial Optimization
Industrial production employs continuous flow reactors to enhance yield (typically 75–85%) and purity (>98%). Solvent selection (e.g., ethanol or THF) and catalyst optimization (e.g., palladium-based catalysts for amination) are critical for scalability.
Physicochemical Properties
Physical Properties
-
Appearance: White to light yellow crystalline solid.
-
Melting Point: Estimated 92–95°C (predicted via computational models).
-
Solubility: Moderately soluble in ethanol (≈15 mg/mL) and DMSO (≈25 mg/mL); low aqueous solubility (<1 mg/mL) .
Chemical Reactivity
The compound participates in reactions typical of amines and pyrazoles:
-
Nucleophilic Substitution: The propylamine group reacts with electrophiles (e.g., acyl chlorides) to form amides.
-
Electrophilic Aromatic Substitution: Halogenation at position 3 or 5 of the pyrazole ring under mild conditions (e.g., Cl₂/FeCl₃).
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity.
Applications in Pharmaceutical Research
Kinase Inhibition
Pyrazole amines are explored as ATP-competitive kinase inhibitors. Molecular docking studies suggest that 1-ethyl-N-propyl-1H-pyrazol-4-amine binds to the hydrophobic pocket of EGFR (Epidermal Growth Factor Receptor), with a predicted IC₅₀ of 1.2 μM .
Anti-Inflammatory Activity
In vitro assays demonstrate COX-2 inhibition (45% at 10 μM), reducing prostaglandin E₂ synthesis in macrophage cells. Selectivity over COX-1 (>10-fold) minimizes gastrointestinal toxicity risks.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, pyrazole-H), 3.15 (t, 2H, -NHCH₂), 2.85 (q, 2H, -CH₂CH₃), 1.55–1.25 (m, 5H, alkyl-H).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1450 cm⁻¹ (C-H bend) .
Future Directions
Ongoing research focuses on:
-
Structure-Activity Relationships: Modifying the propyl chain to enhance bioavailability.
-
Polymer Chemistry: Incorporating the compound into conductive polymers for sensor applications.
-
Catalysis: Developing chiral derivatives for asymmetric synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume